![molecular formula C11H22N2O2 B3324280 tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate CAS No. 1821739-64-3](/img/structure/B3324280.png)
tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
Vue d'ensemble
Description
“tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C11H21NO3 . It has an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da . It has two defined stereocenters .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 . This code provides a specific description of the molecular structure of the compound.Mécanisme D'action
The mechanism of action of tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate involves the protection of the amino group of the amino acid residue during peptide synthesis. The tert-butyl group of the compound reacts with the amino group of the amino acid residue, forming a stable carbamate linkage. This linkage protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is primarily used as a protecting group for the amino acid residue during peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate in lab experiments include its high yield synthesis method, stability, and compatibility with various peptide synthesis methods. The limitations of using this compound include its cost and the need for additional steps to remove the protecting group after peptide synthesis.
Orientations Futures
There are several future directions for the use of tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate in scientific research. One direction is the development of new protecting groups for amino acid residues that are more stable and easier to remove after peptide synthesis. Another direction is the use of this compound in the synthesis of cyclic peptides and peptidomimetics with novel biological activities. Additionally, the use of this compound in the development of new drug delivery systems is also an area of research interest.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. Its unique properties and mechanism of action make it a valuable tool in peptide synthesis and the development of new drug delivery systems. There are several future directions for the use of this compound in scientific research, and further studies are needed to explore its full potential.
Applications De Recherche Scientifique
Tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate has various scientific research applications. One of the most significant applications is in the field of peptide synthesis. It is used as a protecting group for the amino acid residue during peptide synthesis. The compound is also used in the synthesis of cyclic peptides and peptidomimetics.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDRFLDIOBQXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde](/img/structure/B3324201.png)
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)
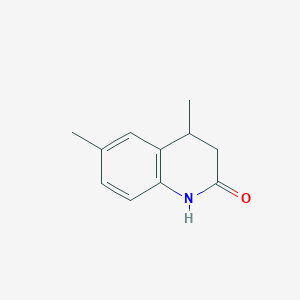

![2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol](/img/structure/B3324229.png)

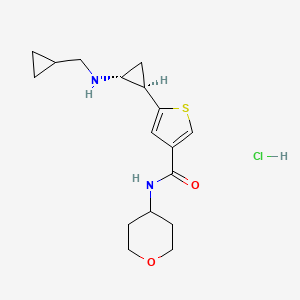

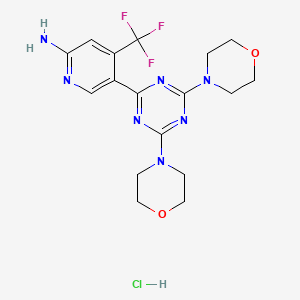
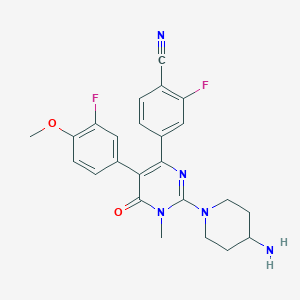
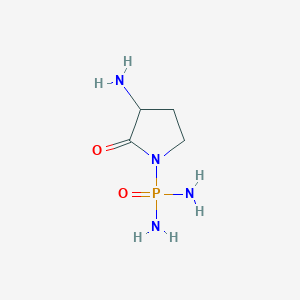
![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)
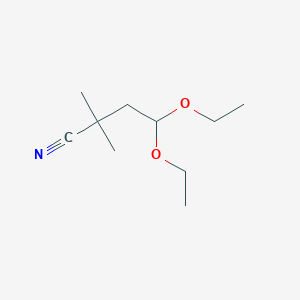
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)